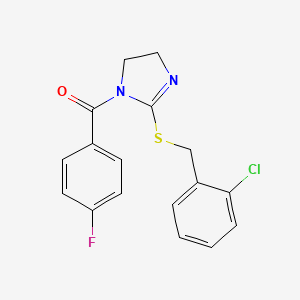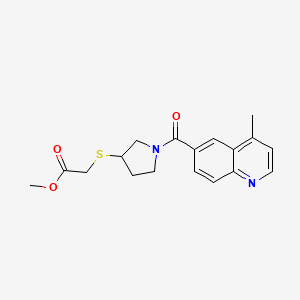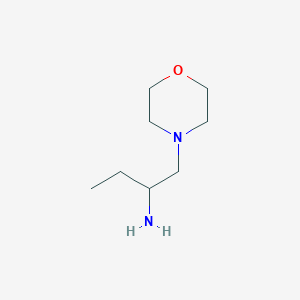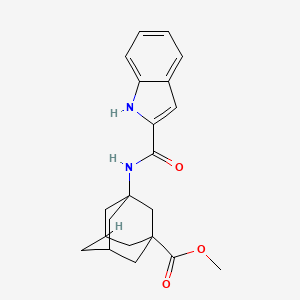
5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H14BrNO3S2 . It has an average mass of 340.257 Da and a monoisotopic mass of 338.959839 Da .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, are synthesized using various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are some of the typical and significant synthetic methods used to produce thiophene derivatives . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide serves as an intermediate in the synthesis of complex molecules. A novel N-bromo sulfonamide reagent is synthesized and characterized for its efficiency as a catalyst in organic synthesis reactions. This catalyst is utilized in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, demonstrating its potential in facilitating reactions with high yields and clean workup under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Carbonic Anhydrase Inhibition for Ocular Hypotension
The molecule has been evaluated for its potential as a carbonic anhydrase inhibitor, a crucial target in the treatment of glaucoma. Research has focused on optimizing its structure to enhance water solubility and minimize pigment binding in the iris, crucial factors for effective topical ocular hypotensive activity in glaucoma models. This optimization led to the development of compounds with significant inhibitory potency against carbonic anhydrase, demonstrating its application in developing treatments for eye conditions (Prugh et al., 1991).
Urease Inhibition and Antibacterial Properties
This compound's derivatives have been synthesized and shown to exhibit potent urease inhibition and antibacterial activities. Such derivatives have been assessed for their hemolytic activities and demonstrated significant effectiveness against various bacterial strains, highlighting its therapeutic potential beyond ocular applications (Noreen et al., 2017).
Enzyme Inhibition for Antiproliferative Activity
Further studies have explored the synthesis of new compounds based on this compound for their antiproliferative activity against selected human cancer cell lines. These efforts are indicative of the compound's versatility and potential in the development of new anticancer agents, showcasing its role in advancing cancer research (Awad et al., 2015).
Mecanismo De Acción
Target of action
Without specific information, it’s hard to identify the exact targets of this compound. Thiophene derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a variety of biological activities and could interact with multiple targets .
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, drugs exert their effects by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical pathways
Thiophene derivatives have been found to be involved in a variety of biochemical pathways due to their diverse biological activities. They can act as inhibitors or activators of certain enzymes, modulate signal transduction pathways, or interfere with cell cycle processes .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Thiophene derivatives have been associated with a range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Propiedades
IUPAC Name |
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYBLPWPDOWKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)
![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)


![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)